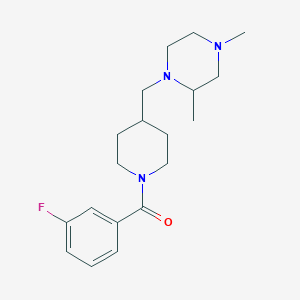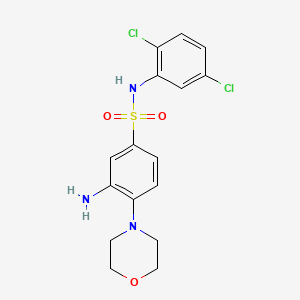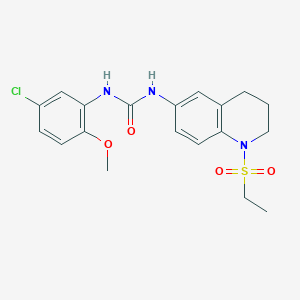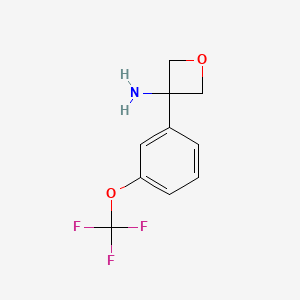![molecular formula C18H22N2O3S B2798807 1-[(1-{3-[4-(Methylsulfanyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione CAS No. 2097883-00-4](/img/structure/B2798807.png)
1-[(1-{3-[4-(Methylsulfanyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-{3-[4-(Methylsulfanyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione is a fascinating chemical compound with potential applications in various fields. Its unique structure features a combination of functional groups that offer interesting chemical reactivity and biological activities, making it a subject of intense study in the realms of chemistry and pharmacology.
Applications De Recherche Scientifique
1-[(1-{3-[4-(Methylsulfanyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione has several promising scientific research applications:
Chemistry: It serves as a model compound for studying chemical reactivity and mechanistic pathways.
Biology: It may act as a molecular probe to understand protein-ligand interactions.
Medicine: The compound could be investigated for its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: It might be used in the synthesis of more complex molecules with potential commercial applications.
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-{3-[4-(Methylsulfanyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione can be achieved through a multi-step synthetic route. One potential method involves the initial formation of the pyrrolidine-2,5-dione core, followed by the introduction of the azetidine moiety and subsequent addition of the 3-[4-(methylsulfanyl)phenyl]propanoyl group. Each step may require specific catalysts and solvents to optimize yields and reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis method. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(1-{3-[4-(Methylsulfanyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: Oxidizing agents can modify the sulfur atom in the methylsulfanyl group, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reducing agents can potentially reduce the carbonyl groups in the pyrrolidine-2,5-dione core.
Substitution: The phenyl ring offers sites for electrophilic or nucleophilic substitution reactions, leading to derivatives with different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (bromine, chlorine), nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions include sulfoxide or sulfone derivatives, reduced pyrrolidine rings, and substituted aromatic compounds with various functional groups.
Mécanisme D'action
The mechanism by which 1-[(1-{3-[4-(Methylsulfanyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione exerts its effects likely involves interactions with specific molecular targets in biological systems. These could include enzymes, receptors, or other proteins, where the compound's structure allows it to bind and modulate activity. The pathways involved may include modulation of enzymatic activity or alteration of signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(1-{3-[4-(Methylsulfonyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione: This compound features a sulfonyl group instead of a methylsulfanyl group, which may alter its chemical reactivity and biological activity.
1-[(1-{3-[4-(Methoxy)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione: The presence of a methoxy group can influence the electronic properties of the molecule and its interactions with biological targets.
Uniqueness
1-[(1-{3-[4-(Methylsulfanyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione is unique due to its combination of functional groups, which provide a balance of hydrophobic and hydrophilic regions, allowing it to engage in diverse chemical reactions and interact with a range of biological molecules.
This deep dive into this compound covers its synthesis, reactions, and various applications, showcasing its versatility and potential in scientific research.
Propriétés
IUPAC Name |
1-[[1-[3-(4-methylsulfanylphenyl)propanoyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-24-15-5-2-13(3-6-15)4-7-16(21)19-10-14(11-19)12-20-17(22)8-9-18(20)23/h2-3,5-6,14H,4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RREPARFWBODHCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CC(C2)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-(2,4-dimethoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2798724.png)
![2-{[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2798725.png)
![2-Methyl-5-(1-phenyltetrazol-5-yl)sulfanylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2798729.png)
![2-(3,5-dimethoxybenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2798730.png)



![Ethyl 3-oxo-5-(thiophen-2-yl)-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2798735.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2798737.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2798743.png)

![N-(4-ethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2798746.png)

